
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a unique structure that includes both fluorinated pyridine and trifluoroethanamine moieties
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine and trifluoroethanamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the pyridine ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Reaction conditions often involve anhydrous solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may contribute to improved pharmacokinetic properties of drug candidates.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine can be compared with other fluorinated pyridine derivatives:
Similar Compounds: Examples include 3,5-difluoropyridine, 2,2,2-trifluoroethylamine, and 4-fluoropyridine.
Uniqueness: The combination of both fluorinated pyridine and trifluoroethanamine moieties in a single molecule makes it unique. This dual functionality allows for versatile applications in various fields.
Comparison: Compared to similar compounds, this compound offers enhanced chemical stability and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H5F5N2 |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2 |
InChI-Schlüssel |
RGAXJKGXPGDYKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
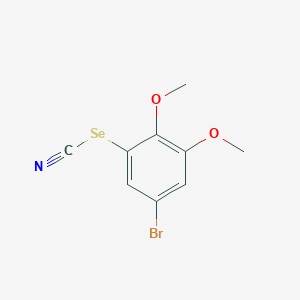



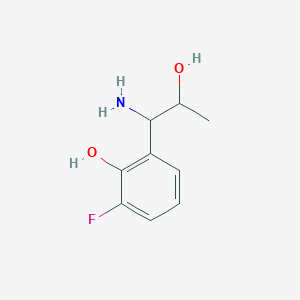

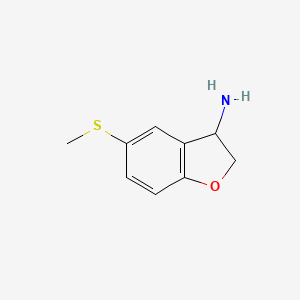
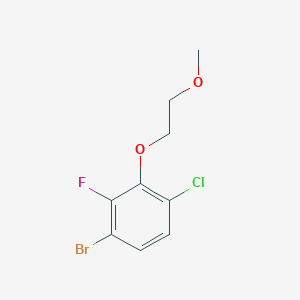
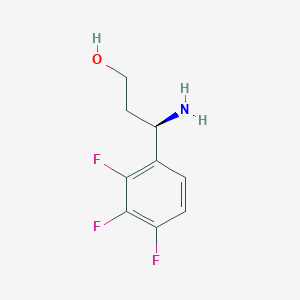
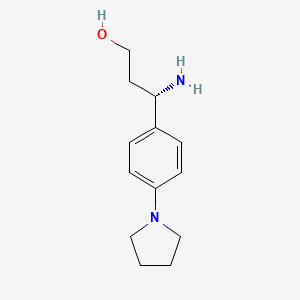
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)


